Cas no 19465-13-5 (2-methoxy-6-phenyl-1a,2,3a,4,7a,7b-hexahydrooxireno[2,3]pyrano[2,4-d][1,3]dioxine)

2-methoxy-6-phenyl-1a,2,3a,4,7a,7b-hexahydrooxireno[2,3]pyrano[2,4-d][1,3]dioxine structure
19465-13-5 structure
Product Name:2-methoxy-6-phenyl-1a,2,3a,4,7a,7b-hexahydrooxireno[2,3]pyrano[2,4-d][1,3]dioxine
Numero CAS:19465-13-5
MF:C14H16O5
MW:264.273844718933
CID:908145
PubChem ID:97796
Update Time:2025-04-19

2-methoxy-6-phenyl-1a,2,3a,4,7a,7b-hexahydrooxireno[2,3]pyrano[2,4-d][1,3]dioxine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-methoxy-6-phenyl-1a,2,3a,4,7a,7b-hexahydrooxireno[2,3]pyrano[2,4-d][1,3]dioxine
    • Nsc41445
    • NSC 41444
    • Methyl 2,3-anhydro-4,6-O-(benzylidene)-alpha-allo-D-pyranoside
    • NSC-170222
    • 3150-16-1
    • D-Mannopyranoside,3-anhydro-4,6-O-(phenylmethylene)-
    • SMR001527065
    • NSC-170243
    • .alpha.-D-Mannopyranoside,3-anhydro-4,6-O-(phenylmethylene)-
    • (1R,2R,4R,5S,7R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.0^{2,4]undecane
    • 19465-13-5
    • EINECS 221-582-4
    • 2-methoxy-6-phenyl-1a,2,3a,4,7a,7b-hexahydrooxireno[[?]:[?]]pyrano[[?]][1,3]dioxine
    • NSC-161077
    • HMS3092F15
    • Methyl 2,6-o-benzylidene-d-mannopyranoside
    • AKOS024307001
    • NSC170222
    • NSC-623664
    • SCHEMBL4546279
    • (1R,2R,4R,5S,7R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.0(2),]undecane
    • Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
    • CHEMBL1863752
    • NSC-41445
    • NSC170243
    • Mannopyranoside,3-anhydro-4,6-O-benzylidene-, .alpha.-D-
    • 67226-04-4
    • MLS002608315
    • DTXSID10941213
    • NSC161077
    • NSC-41444
    • 53270-02-3
    • NSC41444
    • NSC623664
    • Inchi: 1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3
    • Chiave InChI: HQTCRHINASMQOA-UHFFFAOYSA-N
    • Sorrisi: O1C2C(OC)OC3COC(C4C=CC=CC=4)OC3C12

Proprietà calcolate

  • Massa esatta: 264.10000
  • Massa monoisotopica: 264.09977361g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 330
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 6
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 49.4Ų

Proprietà sperimentali

  • PSA: 49.45000
  • LogP: 1.23930
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.